molecular formula C16H32O3Si B8370390 Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate

Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate

Cat. No.: B8370390
M. Wt: 300.51 g/mol
InChI Key: NRBYAIZPMBCNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate is a complex organic compound characterized by the presence of a tert-butyldimethylsilyloxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in methanol

    Reduction: LiAlH4 or NaBH4

    Substitution: Nucleophiles such as RLi, RMgX, or RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone leads to the formation of primary alcohols, while reduction with LiAlH4 results in the corresponding alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(tert-butyldimethylsilyl)oxy]-1-methylcyclohexanecarboxylate is unique due to its specific structural arrangement, which combines a cyclohexane ring with a tert-butyldimethylsilyloxy group. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C16H32O3Si

Molecular Weight

300.51 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H32O3Si/c1-8-18-14(17)16(5)11-9-13(10-12-16)19-20(6,7)15(2,3)4/h13H,8-12H2,1-7H3

InChI Key

NRBYAIZPMBCNBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-(tert-butyldimethylsilyloxy)cyclohexanecarboxylate (3 g, 10.47 mmol) in THF (20 mL) was added to a freshly prepared solution of LDA (prepared from n-butyllithium (26.2 mmol) in hexane and diisopropylamine (3.73 mL, 26.2 mmol) in 7 mL of THF) at −78° C. the reaction was stirred for 1 h, warmed to 0° C. for 5 min, cooled again to −78° C. followed by addition of methyl iodide (2.292 mL, 36.7 mmol). The reaction mixture was allowed to warm to room temperature overnight, quenched with aqueous ammonium chloride, and concentrated under vacuum to remove volatile solvents. The residual aqueous mixture was extracted with ether, and the ether solution was dried and concentrated under vacuum to give the crude product as an oil which was further purified via normal phase chromatography on silica gel (Biotage SP1, 40+S column) to give product (2.7 g; MS: (M+H)+=301.3) as a clear oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.292 mL
Type
reactant
Reaction Step Two

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